molecular formula C17H13NO3 B8276324 3-(4-Quinolinylmethoxy)benzoic acid

3-(4-Quinolinylmethoxy)benzoic acid

Cat. No.: B8276324
M. Wt: 279.29 g/mol
InChI Key: JBWLLBRTSPGXIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Quinolinylmethoxy)benzoic acid is a benzoic acid derivative featuring a quinoline ring connected via a methoxy group at the 3-position of the benzene core. The quinoline moiety is notable for its role in medicinal chemistry, often contributing to bioactivity in antimalarial, anticancer, and antimicrobial agents . The methoxy group enhances solubility and modulates electronic effects, while the benzoic acid moiety provides hydrogen-bonding capability and acidity, influencing pharmacokinetic properties.

Properties

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

3-(quinolin-4-ylmethoxy)benzoic acid

InChI

InChI=1S/C17H13NO3/c19-17(20)12-4-3-5-14(10-12)21-11-13-8-9-18-16-7-2-1-6-15(13)16/h1-10H,11H2,(H,19,20)

InChI Key

JBWLLBRTSPGXIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)COC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between 3-(4-Quinolinylmethoxy)benzoic acid and related compounds from the evidence:

Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications Reference
This compound Benzoic acid + quinoline Quinolinylmethoxy (C3), carboxylic acid Hypothesized: Drug design, enzyme inhibition
4k () Quinoline 4-Chlorophenyl, 4-methoxyphenyl, amino Melting point: 223–225°C; used in Pd-catalyzed coupling studies
4-(4-Pentenyloxy)benzoic acid Benzoic acid Pentenyloxy (C4) High-yield synthesis (K₂CO₃/Al₂O₃); alkoxy chain enhances flexibility
p-Methoxybenzoic acid () Benzoic acid Methoxy (C4) Isolated from Cynanchum paniculatum; simpler structure, lower complexity
Caffeic acid () Phenylpropenoic acid 3,4-Dihydroxyphenyl, acrylic acid Antioxidant; used in supplements, cosmetics
3-{[4-(benzyloxy)phenyl]sulfamoyl}benzoic acid Benzoic acid + sulfamoyl Benzyloxy, sulfamoyl (C3) Sulfamoyl group enhances acidity; potential enzyme inhibition

Pharmacological and Physicochemical Properties

  • Bioactivity: Quinoline-containing compounds (e.g., 4k in ) are often explored for antimicrobial or anticancer activity due to their planar aromatic systems, which intercalate with DNA or inhibit enzymes . The methoxy group in this compound may enhance membrane permeability compared to polar hydroxyl groups in caffeic acid .
  • Solubility and Acidity: The sulfamoyl group in 3-{[4-(benzyloxy)phenyl]sulfamoyl}benzoic acid () increases acidity (pKa ~1–2) compared to methoxy-substituted analogs (pKa ~4–5), impacting ionization and bioavailability .

Spectral and Analytical Data

  • 4k (): Characterized by IR (C=N stretch at 1620 cm⁻¹) and ¹H-NMR (quinoline protons at δ 8.2–8.5 ppm). Similar spectral features are expected for this compound, with additional signals for the benzoic acid moiety (e.g., COOH at δ 12–13 ppm) .
  • Caffeic Acid (): UV-Vis spectra show strong absorption at 290–320 nm due to conjugated dihydroxyphenyl groups, absent in methoxy-substituted analogs .

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